Cas no 881438-09-1 (2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide)

2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- STL273156
- 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- STL451766
- 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- F2714-0397
- 2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide
- AKOS002272595
- AKOS016385320
- 881438-09-1
- 2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
-
- Inchi: 1S/C19H18N4O3S/c1-26-15-9-7-14(8-10-15)20-17(24)12-27-19-21-18(25)16(22-23-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)
- InChI Key: NRLDPSMKZFEKMO-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)OC)=O)C1=NN=C(C(N1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 382.10996162g/mol
- Monoisotopic Mass: 382.10996162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 117Ų
2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2714-0397-20μmol |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-50mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-2μmol |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-2mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-3mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-20mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-30mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-75mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-40mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2714-0397-15mg |
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
881438-09-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Additional information on 2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Introduction to 2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide (CAS No. 881438-09-1) in Modern Chemical Biology and Medicinal Chemistry
The compound 2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide, identified by its CAS number 881438-09-1, represents a fascinating molecular entity that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative is characterized by its intricate structural framework, which integrates a triazolinone core with a sulfanyl substituent and an N-(4-methoxyphenyl)acetamide moiety. Such structural complexity not only endows the compound with unique physicochemical properties but also opens up diverse avenues for its potential applications in drug discovery and therapeutic intervention.
The triazinone scaffold, a prominent feature of this molecule, is well-documented for its versatility in medicinal chemistry. Triazinones have been extensively explored due to their ability to engage with biological targets through multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the 6-benzyl group further modulates the electronic and steric environment of the triazolinone ring, influencing its reactivity and binding affinity. This modification has been strategically employed in the design of bioactive molecules to enhance their metabolic stability and target specificity.
Moreover, the sulfanyl substituent appended to the triazolinone core introduces a polar sulfur atom into the molecular structure. Sulfur-containing heterocycles are widely recognized for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory properties. The sulfanyl group in this compound can participate in various biochemical interactions, including coordination with metal ions and formation of hydrogen bonds with nucleophilic residues on protein targets. Such interactions are pivotal in modulating enzyme activity and receptor binding affinity, making this moiety particularly valuable in the development of small-molecule inhibitors.
The N-(4-methoxyphenyl)acetamide portion of the molecule adds another layer of complexity and functionality. The aromatic ring with a methoxy group at position 4 is a common pharmacophore found in numerous bioactive compounds. This moiety not only contributes to the hydrophobic character of the molecule but also serves as a platform for further derivatization and optimization. The acetamide group at the nitrogen position introduces a polar amide functionality, which can engage in hydrogen bonding interactions with polar residues on biological targets. These features collectively enhance the compound's solubility and bioavailability, critical factors for its potential use in pharmaceutical formulations.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, sulfonamides have emerged as a cornerstone class of bioactive molecules due to their broad spectrum of biological activities and well-established synthetic methodologies. The compound under discussion exemplifies how strategic modifications within a heterocyclic scaffold can lead to the discovery of novel bioactive entities. Specifically, the combination of a triazolinone core with sulfanyl and acetamide functionalities creates a multifaceted molecular entity capable of interacting with diverse biological targets.
One particularly compelling aspect of this compound is its potential application in addressing inflammatory diseases. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and receptors. Sulfonamides have been shown to modulate these pathways by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are central to inflammation. The structural features of 2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide suggest that it may interact with such enzymes or receptors, thereby attenuating inflammatory responses.
Furthermore, this compound holds promise in the realm of anticancer research. Cancer is characterized by uncontrolled cell proliferation and resistance to apoptosis. Small-molecule inhibitors targeting critical oncogenic pathways have shown significant promise in cancer therapy. The triazolinone core has been implicated in various anticancer mechanisms, including inhibition of tyrosine kinases and modulation of DNA repair pathways. The sulfanyl substituent may enhance binding affinity to these targets by participating in redox-based interactions or metal coordination. Additionally, the N-(4-methoxyphenyl)acetamide moiety could contribute to cell membrane permeability and target accumulation within cancer cells.
Recent advancements in computational chemistry have enabled high-throughput virtual screening (HTVS) techniques for rapid identification of bioactive compounds from large databases. The structural features of 2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide make it an ideal candidate for such screening processes. By leveraging molecular docking simulations and pharmacophore modeling, researchers can predict its binding interactions with potential biological targets with high accuracy. These computational approaches have accelerated drug discovery pipelines significantly by reducing the time and cost associated with experimental screening.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the triazolinone core followed by functionalization at specific positions using nucleophilic substitution or condensation reactions. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes for complex heterocyclic compounds like this one. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized Suzuki-Miyaura or Buchwald-Hartwig couplings—essential transformations for introducing aryl or amino groups into heterocyclic scaffolds.
In conclusion,2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide (CAS No., 881438–09–1) stands as a testament to the power of structural diversification in medicinal chemistry. Its intricate architecture comprising a triazolinone core modified with sulfanyl and acetamide functionalities positions it as a promising candidate for further exploration in drug discovery programs targeting inflammatory diseases and cancer among others areas where sulfonamides have demonstrated efficacy.. With ongoing advancements
881438-09-1 (2-(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide) Related Products
- 85477-01-6(2,4,5-Trimethoxybenzenesulfonyl chloride)
- 2169450-10-4(methyl 2-{6,7,8,9-tetrahydro-5H-benzo7annulen-7-ylidene}acetate)
- 17279-56-0(5-benzoyl-4-phenyl-1,3-thiazol-2-amine)
- 2580232-32-0(Methyl 6-amino-2-propylhexanoate)
- 1040667-48-8(8-(butylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1594805-01-2(3-(Cyclohexylmethoxy)-4-iodooxolane)
- 2228212-67-5(3-{2-methoxy-5-(trifluoromethyl)phenylmethyl}piperidin-3-ol)
- 1520283-04-8(5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid)
- 921916-17-8(4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 897453-47-3(1,3,9-trimethyl-8-{2-(3-nitrophenyl)-2-oxoethylsulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione)




